N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
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Biological Activity
N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, with CAS Number 893992-22-8, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N6O2S, and it has a molecular weight of 460.6 g/mol. The structure features a benzamide moiety linked to a triazolopyridazine group through a thioether connection. This unique configuration contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 893992-22-8 |
Molecular Formula | C24H24N6O2S |
Molecular Weight | 460.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The process includes the formation of the triazolo-pyridazine intermediate followed by the introduction of the thioether linkage and subsequent coupling with the benzamide moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mannich bases, a class of compounds related to this structure, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain Mannich bases can inhibit cell proliferation in prostate cancer cells with IC50 values ranging from 8.2 to 32.1 μM .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The phenethylamino group is thought to enhance binding affinity to various receptors or enzymes involved in tumor growth and metastasis . Additionally, the thioether linkage may contribute to the compound's stability and bioavailability.
Case Studies
A notable study explored the effects of similar triazolo-pyridazine derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of key survival signals . Another investigation highlighted their potential as anti-inflammatory agents, which could further support their use in cancer therapy by reducing tumor-associated inflammation .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings is presented below.
Properties
IUPAC Name |
N-[2-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c31-22(25-15-13-18-7-3-1-4-8-18)17-33-23-12-11-20-27-28-21(30(20)29-23)14-16-26-24(32)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHRYOMAKWXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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